N-(1-(adamantan-1-yl)ethyl)hydroxylamine

Vue d'ensemble

Description

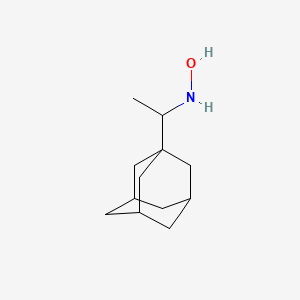

N-(1-(adamantan-1-yl)ethyl)hydroxylamine is a chemical compound characterized by the presence of an adamantane moiety attached to an ethyl group, which is further linked to a hydroxylamine functional group. This compound is notable for its unique structural features, which confer specific chemical and physical properties. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(adamantan-1-yl)ethyl)hydroxylamine typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the hydroxylamine groupThe reaction conditions often involve the use of solvents like methylene chloride and reagents such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the separation of the organic layer, drying with sodium sulfate, and solvent evaporation under reduced pressure .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-(adamantan-1-yl)ethyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

N-(1-(adamantan-1-yl)ethyl)hydroxylamine has been investigated for its potential as a pharmacological agent. One significant application is in the development of selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of cortisone to cortisol, and its inhibition can have therapeutic effects on metabolic disorders such as type 2 diabetes and obesity.

Case Study: Inhibition of 11β-HSD1

A series of adamantyl derivatives, including those related to this compound, have shown potent inhibition against 11β-HSD1 with low nanomolar IC50 values. For example, compounds derived from this structure have demonstrated selective inhibition without affecting other isoforms like 11β-HSD2 or 17β-HSD1 . The structure-activity relationship studies indicate that modifications to the adamantyl core can enhance potency and selectivity, making these compounds promising candidates for further development in treating metabolic syndromes .

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in reactions involving C-H amination and C-C bond formation . Its ability to act as a hydroxylamine reagent allows for the functionalization of aromatic compounds.

Case Study: Hydroxylamine-Mediated Reactions

Research has shown that this compound can facilitate the amination of various substrates under mild conditions. The methodology is applicable to complex molecules and natural products, showcasing broad functional group tolerance. This operational simplicity makes it appealing for both academic research and industrial applications .

Chiral Auxiliary in Asymmetric Synthesis

Another notable application of this compound is its use as a chiral auxiliary in asymmetric synthesis processes. The compound can be employed to generate enantiomerically enriched amines through metal-mediated reductions of oxime intermediates.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibition of 11β-HSD1 for treating metabolic disorders | Potent inhibitors with low nanomolar IC50 values |

| Organic Synthesis | Hydroxylamine-mediated C-H amination and C-C bond formation | Broad functional group tolerance |

| Asymmetric Synthesis | Chiral auxiliary for generating enantiomerically enriched amines | Effective in producing high yields of chiral products |

Mécanisme D'action

The mechanism by which N-(1-(adamantan-1-yl)ethyl)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The adamantane moiety provides stability and enhances binding affinity, while the hydroxylamine group can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-adamantyl)hydroxylamine: Similar structure but lacks the ethyl group, resulting in different chemical properties.

1-adamantylamine: Contains an amine group instead of hydroxylamine, leading to distinct reactivity.

Adamantane: The parent hydrocarbon, used as a reference compound for studying derivatives.

Uniqueness

N-(1-(adamantan-1-yl)ethyl)hydroxylamine is unique due to the combination of the adamantane moiety with the ethyl and hydroxylamine groups, providing a balance of stability, reactivity, and functional versatility .

Activité Biologique

N-(1-(adamantan-1-yl)ethyl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

This compound features an adamantane moiety, which is a polycyclic hydrocarbon known for its three-dimensional structure. The hydroxylamine functional group contributes to its reactivity and potential biological interactions. The compound's structure is illustrated below:

| Component | Description |

|---|---|

| Adamantane | A polycyclic hydrocarbon with a unique three-dimensional structure |

| Hydroxylamine | A functional group consisting of a nitrogen atom bonded to a hydroxyl group (-OH) |

Antiviral Properties

Research indicates that derivatives of adamantane, including this compound, exhibit antiviral properties, particularly against influenza viruses. The adamantane structure allows for effective interactions with viral proteins, potentially inhibiting their function. For instance, studies have shown that modifications of adamantane can enhance the efficacy of antiviral agents against Influenza A viruses .

Antioxidant Activity

Hydroxylamines are known for their antioxidant properties, which can play a role in various biological processes. This compound may contribute to the modulation of enzyme activities and protection against oxidative stress .

Enzyme Inhibition Studies

Docking studies have revealed that this compound interacts significantly with enzymes such as 11β-hydroxysteroid dehydrogenase type 1. These studies suggest potential inhibitory effects that could be explored for therapeutic applications .

In Vitro Studies

A recent study evaluated the antimicrobial activities of various adamantane derivatives, including those structurally similar to this compound. The results indicated significant activity against pathogens with varying minimum inhibitory concentrations (MICs). Notably, some derivatives showed synergistic effects when combined with established antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Highly active against Staphylococcus aureus |

| Compound 13 | 31.64 | DNA gyrase inhibitor |

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other adamantane derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(adamantan-1-yl)-4-methoxyaniline | Contains a methoxy group | Exhibits different reactivity patterns |

| N-(adamantan-1-yl)guanidine | Guanidine functional group | Known for potent anti-cancer activity |

| 4-(1-adamantyl)-3-thiosemicarbazide | Incorporates a thiosemicarbazide moiety | Demonstrates notable chemotherapeutic properties |

Propriétés

IUPAC Name |

N-[1-(1-adamantyl)ethyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13-14H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPSUXUTIGXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.